9,10-Anthracenedione, 1-hydrazino-

Lipophilicity Solvent Extraction Chromatography

9,10-Anthracenedione, 1-hydrazino- (commonly known as 1-hydrazinoanthraquinone or 1-anthraquinonyl hydrazine, CAS 6407-59-6) is a functionalized anthraquinone derivative with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol. The compound is characterized by a hydrazino (-NH-NH2) substituent at the 1-position of the anthraquinone core, which introduces a strong nucleophilic center.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 6407-59-6
Cat. No. B1606486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1-hydrazino-
CAS6407-59-6
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)N=N)O
InChIInChI=1S/C14H10N2O2/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7,15,17-18H
InChIKeyFHPDENYDPSUOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydrazinoanthraquinone (CAS 6407-59-6) Procurement Guide: Sourcing and Specifications for Anthraquinone Hydrazine Derivatives


9,10-Anthracenedione, 1-hydrazino- (commonly known as 1-hydrazinoanthraquinone or 1-anthraquinonyl hydrazine, CAS 6407-59-6) is a functionalized anthraquinone derivative with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. The compound is characterized by a hydrazino (-NH-NH2) substituent at the 1-position of the anthraquinone core, which introduces a strong nucleophilic center . This structural feature enables a distinct set of chemical transformations, positioning 1-hydrazinoanthraquinone as a critical intermediate in the synthesis of heterocyclic vat dyes, particularly pyrazolanthrone derivatives, as well as in the development of bioactive anthraquinonehydrazone conjugates [2].

Why Generic Anthraquinone Substitution is Ineffective: The Critical Functional Role of the 1-Hydrazino Moiety


In-class substitution with generic anthraquinone derivatives—such as unsubstituted anthraquinone, 1-aminoanthraquinone, or 1-hydroxyanthraquinone—is fundamentally inadequate for applications requiring specific nucleophilic reactivity at the 1-position. The hydrazino group is not a simple electronic modifier; it serves as a unique synthetic handle for condensation, cyclization, and hydrazone formation . Unlike amino or hydroxyl substituents, the hydrazino group participates in reactions that yield nitrogen-rich heterocycles (e.g., pyrazoles, triazoles) which are essential for achieving the fastness and chromophoric properties of high-performance vat dyes [1]. Furthermore, direct comparative studies on functionalized anthraquinonehydrazones demonstrate that the hydrazino moiety, when further derivatized, confers distinct biological activity profiles—such as antimitotic effects with GI50 values in the low micromolar range—that are absent in the parent anthraquinone or simple amino/hydroxy analogs [2]. Procurement of a non-hydrazino analog would therefore result in a non-functional intermediate incapable of undergoing the necessary downstream transformations.

Quantitative Differentiation of 1-Hydrazinoanthraquinone Against Closest Structural Analogs


LogP as a Determinant of Synthetic Utility and Downstream Processing

The octanol-water partition coefficient (LogP) of 1-hydrazinoanthraquinone (2.52) is substantially lower than that of 1-chloroanthraquinone (3.12) and comparable to 1-aminoanthraquinone (2.63) [1][2]. This reduced lipophilicity relative to the chlorinated analog translates to different solubility profiles and extraction behaviors during workup and purification, directly impacting manufacturing efficiency and cost of goods in multi-step syntheses.

Lipophilicity Solvent Extraction Chromatography

Synthetic Route Efficiency and Starting Material Accessibility

The modern, patented synthesis of 1-hydrazinoanthraquinone utilizes 1-nitroanthraquinone as a direct starting material in a single-step reaction with hydrazine in aprotic dipolar solvents at room temperature [1]. This contrasts sharply with the legacy routes, which required multi-step sequences starting from 1-chloroanthraquinone or 1-aminoanthraquinone (both derived from anthraquinone-1-sulfonic acid), making them more complex and expensive [1]. The current route's reliance on 1-nitroanthraquinone, now a commodity chemical produced by direct nitration of anthraquinone, offers a more streamlined and economically viable supply chain.

Process Chemistry Cost of Goods Supply Chain

Biological Activity of 1-Hydrazinoanthraquinone-Derived Hydrazones

Derivatives synthesized from the 1-hydrazinoanthraquinone scaffold, specifically polyfunctionalized anthraquinonehydrazones, demonstrate significant antimitotic activity against human tumor cell lines. One such derivative, 1-[N'-(5-oxo-2-thioxoimidazolidin-4-ylidene)-hydrazino]-anthraquinone (compound 1.5), exhibited a mean GI50 value of 4.06 μM and a TGI value of 78.52 μM [1]. This level of activity is a direct consequence of the hydrazone linkage formed from the 1-hydrazino precursor, a functionality not present in simple 1-amino or 1-hydroxy anthraquinones.

Medicinal Chemistry Anticancer Antimicrobial

Application Scenarios for 1-Hydrazinoanthraquinone in Industrial and Research Procurement


Synthesis of Pyrazolanthrone and High-Performance Vat Dyes

1-Hydrazinoanthraquinone is the direct and essential precursor to pyrazolanthrone via a cyclization reaction [1]. Pyrazolanthrone is a cornerstone intermediate for a family of high-value vat dyes renowned for their superior light and wash fastness properties. Procurement of 1-hydrazinoanthraquinone is therefore non-negotiable for dye manufacturers aiming to produce these specific dye classes, as alternative starting materials (e.g., 1-amino or 1-chloroanthraquinone) would require additional, inefficient conversion steps or lead to entirely different product profiles [1].

Development of Polyfunctionalized Anthraquinonehydrazones for Drug Discovery

In medicinal chemistry, 1-hydrazinoanthraquinone serves as a privileged scaffold for generating diverse libraries of anthraquinonehydrazones. As evidenced by the antimitotic activity of derivative 1.5 (GI50 = 4.06 μM) [2], the hydrazone linkage is critical for biological interaction. Researchers in oncology and antimicrobial drug discovery should procure 1-hydrazinoanthraquinone specifically to synthesize and screen these derivatives, as the hydrazino group is the only viable anchor for this class of compounds. Use of other 1-substituted anthraquinones would preclude access to this biologically relevant chemical space.

Production of Bis-Anthraquinone-Oxdiazole Vat Dyes

Acylated derivatives of 1-hydrazinoanthraquinone are key intermediates in the manufacture of bis-anthraquinone-oxdiazoles, a class of bright red-to-scarlet vat dyes [3]. The hydrazino group is essential for the formation of the oxdiazole ring upon reaction with acid condensing agents. Industrial procurement for this application is driven by the unique reactivity of the hydrazino moiety, which enables the synthesis of dyes with specific chromatic and fastness characteristics unattainable through other anthraquinone derivatives [3].

Technical Documentation Hub

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